molecular formula C18H18N2OS2 B2956084 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide CAS No. 2320669-29-0

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B2956084
CAS No.: 2320669-29-0
M. Wt: 342.48
InChI Key: WFTZVXMOSJXKDY-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a benzo[b]thiophene scaffold, a structure frequently investigated for its potent central nervous system (CNS) activity. Scientific studies on analogous compounds have shown that the benzo[b]thiophene core is a privileged structure in the development of agents for neurological conditions . Research into similar molecular frameworks has demonstrated potential as anticonvulsants, providing protection in maximal electroshock (MES) and 6 Hz seizure models . Furthermore, this chemotype has shown significant efficacy in models of neuropathic pain, effectively alleviating allodynia, which suggests its value in pain research . The mechanism of action for many active benzo[b]thiophene derivatives is often associated with interaction at neuronal voltage-sensitive sodium channels (site 2) . Additionally, structural analogs have been explored as inhibitors of monoamine oxidases (MAOs), particularly the MAO-B isoform, which is a key target in Parkinson's disease research . The inclusion of the nicotinamide moiety further enhances the potential of this compound for exploration in various biochemical pathways. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12(10-13-11-23-16-8-4-3-6-14(13)16)20-17(21)15-7-5-9-19-18(15)22-2/h3-9,11-12H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTZVXMOSJXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.

Structural Analogs in Anti-Tubercular Agents ()

Compounds synthesized via standard procedure B in include isonicotinamide derivatives with hydrazide and aryl substituents. Key comparisons:

Compound Name Substituents Yield (%) Key Physical Properties
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide 4-CF₃-phenyl hydrazide, isonicotinamide 72 M.p. 158–160°C; IR (C=O): 1670 cm⁻¹
Target Compound 2-SMe-nicotinamide, benzothiophene N/A Hypothetical: Higher lipophilicity due to SMe
  • Functional Group Differences : The target compound substitutes the hydrazide group in analogs with a benzothiophene-propan-2-yl chain, likely enhancing metabolic stability. The 2-SMe group on nicotinamide may increase lipophilicity compared to the 4-CF₃ substituent, affecting bioavailability .
  • Synthesis : While compounds employ hydrazide coupling, the target molecule may require nucleophilic acyl substitution or transition-metal-catalyzed amidation for nicotinamide linkage.

Tetrazole-Benzothiophene Anticancer Analogs ()

(Z)-5-[2-(Benzo[b]thiophen-3-yl)ethenyl]-1H-tetrazole derivatives exhibit planar benzothiophene systems (r.m.s. deviation: 0.0084 Å) and hydrogen-bonded chains. Comparatively:

  • Heterocycle vs. Amide : The tetrazole ring in compounds enables hydrogen bonding (N–H···N), while the nicotinamide group in the target compound offers both hydrogen-bonding (amide NH) and π-π stacking (pyridine) interactions.

Sulfonamide Derivatives ()

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide (CAS 900641-82-9) shares the benzothiophene-propan-2-yl backbone but replaces nicotinamide with a sulfonamide group.

  • Bioactivity Implications : Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas nicotinamide derivatives may modulate NAD⁺-dependent pathways. The methylthio group in the target compound could confer redox-modulatory effects absent in sulfonamides .

Pesticide-Related Benzamides ()

While structurally distinct, pesticides like flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) highlight the role of aryl amides in agrochemistry. The target compound’s benzothiophene and SMe groups may offer unique steric and electronic profiles compared to CF₃ or methoxy substituents in pesticides .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

Compound Type Key Substituent LogP (Predicted) Hydrogen-Bond Capacity Reference
Target Compound 2-SMe-nicotinamide ~3.2 2 donors, 3 acceptors Hypothetical
Hydrazides 4-CF₃-phenyl hydrazide ~2.8 3 donors, 4 acceptors
Tetrazoles Tetrazole ~1.5 1 donor, 3 acceptors
Sulfonamide 4-Me-benzenesulfonamide ~2.5 2 donors, 4 acceptors

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide, and how is structural integrity validated?

  • Answer : The compound can be synthesized via [3 + 2] cycloaddition reactions using tributyltin azide, as demonstrated in analogous benzo[b]thiophene-tetrazole derivatives . Key steps include condensation of acrylonitrile precursors with azide reagents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to confirm functional groups (e.g., tetrazole rings, methylthio groups). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and bond geometry .

Q. Which spectroscopic techniques are essential for characterizing this compound post-synthesis?

  • Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons in benzo[b]thiophene, methylthio groups) and carbon backbone .
  • IR Spectroscopy : Confirms presence of S–C, C=N, and N–H stretches (e.g., tetrazole rings at ~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What purification methods are optimal for isolating this compound?

  • Answer : Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard. For crystalline derivatives, recrystallization in methanol or ethanol yields high-purity products. Monitoring via thin-layer chromatography (TLC) ensures homogeneity .

Advanced Research Questions

Q. How do substituents on the benzo[b]thiophene ring influence molecular conformation and crystallographic packing?

  • Answer : Substituents like methoxy groups alter dihedral angles between the benzo[b]thiophene core and adjacent rings, affecting intermolecular interactions. For example, dihedral angles of ~88° between tetrazole and benzo[b]thiophene rings promote hydrogen-bonded chains (N–H···N), stabilizing crystal lattices . Trimethoxy groups increase steric hindrance, reducing planarity and altering packing efficiency .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX software?

  • Answer : Challenges include:

  • Twinned data : SHELXL’s TWIN/BASF commands refine twin fractions .
  • Disorder : PART commands resolve disordered moieties (e.g., methylthio groups) via constrained refinement .
  • Hydrogen bonding : SHELX’s AFIX directives model hydrogen atoms at calculated positions, validated via Rint values < 0.05 .

Q. How can computational modeling predict biological activity based on crystallographic data?

  • Answer : Molecular docking (e.g., AutoDock Vina) uses SC-XRD coordinates to simulate interactions with target proteins. For example, benzo[b]thiophene derivatives show affinity for melatonin receptors due to planar aromatic cores and hydrogen-bonding motifs . Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., methylthio groups for nucleophilic substitution) .

Q. How do methodological discrepancies between SHELX and OLEX2 affect structural refinement outcomes?

  • Answer :

  • SHELX : Prioritizes manual refinement for high-precision small-molecule structures, ideal for resolving disorder .
  • OLEX2 : Integrates automated pipelines (e.g., SUPERFLIP for charge flipping) but may over-smooth electron density maps. Cross-validation via Rfree and Fo–Fc maps resolves contradictions .

Q. What strategies optimize reaction yields in derivatives with bulky substituents?

  • Answer :

  • Temperature control : Slow cooling during crystallization minimizes defects .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency in sterically hindered reactions .
  • Microwave-assisted synthesis : Reduces reaction times for cycloadditions, improving yields by ~15% .

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